(4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Description
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
is a complex organic molecule. It has a molecular formula of C14H14N2O4
. The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a furan ring, a piperazine ring, and a pyrimidine ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of310.73
. More specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.
Scientific Research Applications
Synthesis of Novel Compounds
One application of this compound is in the synthesis of new chemical entities. For instance, a study describes the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, where compounds like the one have shown promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011). Additionally, research on dihydropyrimidinone derivatives containing piperazine/morpholine moiety illustrates the potential for creating effective compounds through one-pot Biginelli synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antipsychotic Potential
The compound also finds application in the synthesis of butyrophenones with affinities for dopamine and serotonin receptors, indicating potential as antipsychotic agents. For example, a study investigated a series of conformationally restricted butyrophenones for their antipsychotic potential (Raviña et al., 2000).
Antimicrobial Properties
There is also interest in the antimicrobial properties of compounds containing elements like piperazinyl and morpholino. One study investigated oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring, demonstrating promising antibacterial properties (Tucker et al., 1998).
Corrosion Inhibition
Another significant application is in corrosion inhibition. The inhibitive effect of organic inhibitors on mild steel in acidic medium has been studied, with synthesized compounds showing appreciable corrosion inhibition properties (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Properties
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-17(14-12-16(20-13-19-14)21-7-10-26-11-8-21)22-3-5-23(6-4-22)18(25)15-2-1-9-27-15/h1-2,9,12-13H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRKQJPLLGDSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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